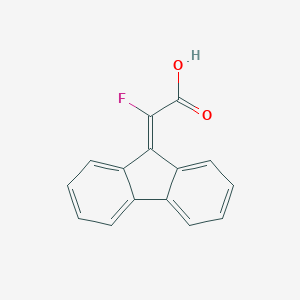

9H-fluoren-9-ylidene(fluoro)acetic acid

Description

BenchChem offers high-quality 9H-fluoren-9-ylidene(fluoro)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluoren-9-ylidene(fluoro)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H9FO2 |

|---|---|

Molecular Weight |

240.23g/mol |

IUPAC Name |

2-fluoren-9-ylidene-2-fluoroacetic acid |

InChI |

InChI=1S/C15H9FO2/c16-14(15(17)18)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H,17,18) |

InChI Key |

YDSLTTPUTLNZHT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C(=O)O)F |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C(=O)O)F |

Origin of Product |

United States |

Chemical structure and properties of 9H-fluoren-9-ylidene(fluoro)acetic acid

An In-depth Technical Guide to 9H-fluoren-9-ylidene(fluoro)acetic acid: Structure, Properties, and Potential

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 9H-fluoren-9-ylidene(fluoro)acetic acid, a fluorinated derivative of the well-known fluorenylidene acetic acid scaffold. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational principles of organic and medicinal chemistry to offer valuable insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Fluorenylidene Acetic Acid Scaffold and the Impact of Fluorine

The fluorene moiety is a privileged structural motif in both medicinal chemistry and materials science. Its rigid, planar, and electron-rich nature makes it an attractive scaffold for developing a wide array of functional molecules, from therapeutic agents to materials for organic light-emitting diodes (OLEDs). The introduction of an exocyclic double bond, as seen in fluorenylidene derivatives, further extends the conjugated π-system, influencing the molecule's electronic and optical properties.

The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery.[1] Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly impact a molecule's metabolic stability, binding affinity, lipophilicity, and acidity.[2] This guide explores the chemical structure, potential synthetic routes, predicted properties, and prospective applications of 9H-fluoren-9-ylidene(fluoro)acetic acid, a molecule at the intersection of these two important chemical domains.

Chemical Structure and Stereochemistry

9H-fluoren-9-ylidene(fluoro)acetic acid possesses a core fluorene structure with a fluorinated acetic acid moiety attached to the 9-position via a double bond.

-

Key Functional Groups:

-

Fluorenylidene Core: A tricyclic aromatic system responsible for the molecule's rigidity and electronic properties.

-

Alkene: The exocyclic double bond which can exist as E/Z isomers.

-

Carboxylic Acid: A key functional group for potential salt formation, esterification, and interaction with biological targets.

-

Allylic Fluorine: A single fluorine atom attached to the carbon of the double bond, which is expected to significantly influence the molecule's reactivity and electronic properties.

-

Due to the presence of the double bond, 9H-fluoren-9-ylidene(fluoro)acetic acid can exist as two geometric isomers, (E) and (Z). The relative stability and ease of isolation of these isomers would depend on the steric and electronic interactions between the substituents on the double bond.

Synthesis and Purification

Proposed Synthetic Workflow

A potential synthetic route could be a Knoevenagel-type condensation.

Caption: Proposed Knoevenagel condensation workflow for the synthesis of 9H-fluoren-9-ylidene(fluoro)acetic acid.

Hypothetical Experimental Protocol

-

Preparation: To a solution of ethyl fluoroacetate in an anhydrous solvent such as THF under an inert atmosphere, a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is added dropwise at a low temperature (e.g., -78 °C) to generate the corresponding enolate.

-

Condensation: A solution of 9-fluorenone in the same anhydrous solvent is then added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Hydrolysis: The resulting ester intermediate is then hydrolyzed to the carboxylic acid by treatment with an aqueous acid or base, followed by acidification.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired 9H-fluoren-9-ylidene(fluoro)acetic acid.

Physicochemical Properties

The physicochemical properties of 9H-fluoren-9-ylidene(fluoro)acetic acid are expected to be influenced by both the fluorene core and the fluorinated acetic acid moiety. The following table summarizes some known properties of the non-fluorinated analog and predicted effects of fluorination.

| Property | 2-(9H-Fluoren-9-ylidene)acetic acid | Predicted for 9H-fluoren-9-ylidene(fluoro)acetic acid | Rationale for Prediction |

| Molecular Formula | C₁₅H₁₀O₂[3] | C₁₅H₉FO₂[4] | Introduction of a fluorine atom and removal of a hydrogen atom. |

| Molecular Weight | 222.24 g/mol [3] | 240.23 g/mol [4] | The atomic weight of fluorine is higher than that of hydrogen. |

| Melting Point | 226-228 °C[3] | Likely to be similar or slightly higher. | Fluorine substitution can influence crystal packing and intermolecular interactions. |

| pKa | Not reported | Expected to be lower (more acidic). | The electron-withdrawing nature of the fluorine atom will stabilize the carboxylate anion, increasing the acidity of the carboxylic acid. |

| LogP (Lipophilicity) | 2.8 (XLogP3)[3] | Likely to be slightly higher. | While a single fluorine atom can sometimes decrease lipophilicity, in this conjugated system, its effect might be to increase it slightly. This would need experimental verification. |

| Solubility | Soluble in ethanol, water[3] | Likely soluble in polar organic solvents. | The presence of the carboxylic acid group should confer some solubility in polar solvents. |

Spectroscopic Characterization

The structure of 9H-fluoren-9-ylidene(fluoro)acetic acid can be unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the fluorene ring system. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the quaternary carbons of the fluorene bridgehead, the carbons of the double bond, and the carbonyl carbon of the carboxylic acid. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and the C=C stretch of the alkene and aromatic rings.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Reactivity and Mechanistic Insights

The reactivity of 9H-fluoren-9-ylidene(fluoro)acetic acid is dictated by its key functional groups.

Caption: Key reactive sites of 9H-fluoren-9-ylidene(fluoro)acetic acid.

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction.

-

Reactions of the Alkene: The exocyclic double bond can participate in addition reactions, although its reactivity may be influenced by the steric bulk of the fluorene moiety and the electronic effect of the fluorine atom.

-

Reactions of the Fluorene Ring: The aromatic rings of the fluorene system can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing substituents.[5]

Metabolic Considerations and Potential Toxicity: A crucial aspect to consider, particularly in a drug development context, is the metabolic fate of the fluoroacetic acid moiety. The metabolism of some fluorinated compounds can release fluoroacetate, which is a known inhibitor of the citric acid cycle and is highly toxic.[6][7] Therefore, any in vivo studies of 9H-fluoren-9-ylidene(fluoro)acetic acid or its derivatives would require careful toxicological evaluation.

Potential Applications

Drug Discovery

The fluorene scaffold is present in a number of biologically active compounds.[8] The introduction of the fluoro-ylidene acetic acid moiety could lead to novel compounds with interesting pharmacological profiles. The carboxylic acid group provides a handle for forming salts to improve solubility or for prodrug strategies.[9] The fluorine atom could enhance metabolic stability and binding interactions. Given the diverse biological activities of fluorene derivatives, this compound could be a starting point for developing new anticancer, antimicrobial, or anti-inflammatory agents.[8][10]

Materials Science

Fluorenylidene derivatives are known for their applications in organic electronics, including OLEDs and organic photovoltaics (OPVs).[11] The rigid and planar structure of the fluorene core facilitates π-π stacking, which is important for charge transport.[12] The electronic properties of the molecule can be tuned by introducing electron-withdrawing or -donating groups. The introduction of a fluorine atom, an electron-withdrawing group, could modulate the HOMO/LUMO energy levels of the material, potentially leading to improved device performance.[13][14]

Safety Summary

As with any chemical compound, 9H-fluoren-9-ylidene(fluoro)acetic acid should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, the potential for metabolic release of fluoroacetate warrants caution.[6][7] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

9H-fluoren-9-ylidene(fluoro)acetic acid is a molecule with significant potential in both medicinal chemistry and materials science. While specific experimental data remains to be published, this guide has provided a comprehensive overview of its structure, potential synthesis, predicted properties, and likely reactivity based on the well-understood chemistry of its constituent parts. The strategic combination of the fluorenylidene scaffold with a fluorine atom presents exciting opportunities for the design of novel functional molecules. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

References

- Benchchem. Fluorenylidene Derivatives: A Comparative Guide to Their Performance in Organic Electronics.

- ECHEMI. 4425-73-4, 2-(9H-Fluoren-9-ylidene)acetic acid Formula.

- Taylor & Francis. Fluoroacetic acid – Knowledge and References.

- PubMed.

- ACS Publications.

- Wikipedia. Fluorenylidene.

- ACS Omega. Contribution of Organofluorine Compounds to Pharmaceuticals.

- ChemBK. 9-Fluorene carboxylic acid.

- PMC.

- ACS Publications.

- MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)

- Chem-Impex. Fluorene-9-acetic acid.

- FDA approved fluorine-containing drugs in 2023.

- Wikipedia. Fluoroacetic acid.

- Roskilde University. The synthesis of mono- and diacetyl-9H-fluorenes.

- ChemicalBook. 9H-FLUOREN-9-YLIDENE(FLUORO)ACETIC ACID | 400653-14-7.

- Cheméo. Chemical Properties of 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- (CAS 746-47-4).

- ChemRadar.

- BLDpharm. 6284-80-6|2-(9H-Fluoren-9-yl)acetic acid.

- University of Groningen. Fluorene-Based Multicomponent Reactions.

- CymitQuimica. CAS 6284-80-6: Fluorene-9-acetic acid.

- 9H-fluoren-9-one.

- ResearchGate. (PDF) The synthesis of mono- and diacetyl-9H-fluorenes.

- Benchchem.

- Organic Chemistry Portal. Fluorenone synthesis.

- GuideChem. What are the applications and synthesis of 9-FLUORENOL? - FAQ.

- ResearchGate.

- Green Chemistry (RSC Publishing).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 3. echemi.com [echemi.com]

- 4. 9H-FLUOREN-9-YLIDENE(FLUORO)ACETIC ACID | 400653-14-7 [chemicalbook.com]

- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Fluoroacetic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. A Polymeric Prodrug of 5-Fluorouracil-1-Acetic Acid Using a Multi-Hydroxyl Polyethylene Glycol Derivative as the Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Branched Fluorenylidene Derivatives with Low Ionization Potentials as Hole-Transporting Materials for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Mechanism of action for 9H-fluoren-9-ylidene(fluoro)acetic acid derivatives

An In-depth Technical Guide to the Putative Mechanism of Action for 9H-fluoren-9-ylidene(fluoro)acetic Acid Derivatives

Executive Summary

The 9H-fluoren-9-ylidene(fluoro)acetic acid derivatives represent a novel class of compounds with significant therapeutic potential, leveraging a hybrid structure that combines the well-documented biological activities of the fluorene scaffold with the metabolic inhibitory properties of fluoroacetic acid. This guide synthesizes the current understanding of the individual components to propose a plausible dual mechanism of action. It is hypothesized that these derivatives function through a combination of targeted cellular disruption, driven by the fluorene moiety, and metabolic poisoning via inhibition of the Krebs cycle by the fluoroacetic acid component. This document provides a comprehensive overview of the theoretical framework for their mechanism, potential molecular targets, and outlines experimental protocols for validation.

Introduction: A Tale of Two Moieties

The unique architecture of 9H-fluoren-9-ylidene(fluoro)acetic acid derivatives presents a compelling case for a multi-pronged mechanism of action. The core structure is comprised of two key pharmacophores:

-

The 9H-fluorene Scaffold: A rigid, planar, tricyclic aromatic system, the fluorene nucleus is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] The planar nature of the fluorene ring allows for intercalation into DNA, a mechanism often associated with the antitumor activity of polycyclic aromatic compounds.[1] Furthermore, the fluorene core can be extensively functionalized to modulate its interaction with specific cellular targets.[2]

-

The Fluoroacetic Acid Moiety: Fluoroacetic acid and its derivatives are potent metabolic toxins.[3] Their mechanism of action is well-established and involves a process known as "lethal synthesis."[4] Once inside the cell, fluoroacetic acid is converted to fluorocitrate, which acts as a potent inhibitor of aconitase, a key enzyme in the Krebs cycle (citric acid cycle).[3][4][5] This inhibition leads to a shutdown of cellular respiration and subsequent cell death.

The conjugation of these two moieties in 9H-fluoren-9-ylidene(fluoro)acetic acid derivatives suggests a synergistic or additive effect, where the fluorene scaffold may facilitate cellular uptake and localization, while the fluoroacetic acid component executes its metabolic disruption.

Proposed Mechanism of Action: A Dual-Threat Hypothesis

We propose a two-pronged mechanism of action for 9H-fluoren-9-ylidene(fluoro)acetic acid derivatives, encompassing both direct cellular targeting by the fluorene core and metabolic inhibition by the fluoroacetic acid tail.

The "Targeting" Arm: The Role of the Fluorene Scaffold

The lipophilic and planar nature of the fluorene ring system likely facilitates its passage across cellular membranes. Once inside the cell, the fluorene moiety may exert its effects through several potential mechanisms observed in other fluorene derivatives:

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the fluorene ring is ideal for intercalating between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some fluorenone derivatives have been shown to inhibit topoisomerases, enzymes vital for managing DNA topology during replication.[6]

-

Tubulin Polymerization Inhibition: Certain fluorenone derivatives have demonstrated the ability to inhibit the polymerization of tubulin, a critical component of microtubules.[6][7] Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.[7]

-

Enzyme Inhibition: The fluorene scaffold can be tailored to fit into the active sites of various enzymes. For instance, some fluorenone-derived Schiff bases have shown inhibitory activity against bacterial enzymes like Proteus mirabilis catalase.[6][8]

The "Executioner" Arm: Metabolic Poisoning by Fluoroacetate

Following cellular entry, the fluoroacetic acid moiety is believed to be cleaved from the parent molecule, or the entire molecule may be processed to release fluoroacetate. This then enters the well-characterized pathway of fluoroacetate toxicity:

-

Conversion to Fluoroacetyl-CoA: Fluoroacetate is activated by acetyl-CoA synthetase to form fluoroacetyl-CoA.

-

Lethal Synthesis of Fluorocitrate: Citrate synthase then catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate.

-

Aconitase Inhibition: Fluorocitrate acts as a "suicide substrate" for aconitase, irreversibly inhibiting the enzyme.[4]

-

Krebs Cycle Arrest and Cellular Energetic Collapse: The inhibition of aconitase blocks the Krebs cycle, leading to a rapid depletion of cellular ATP and an accumulation of citrate, ultimately resulting in cell death.[5]

The following diagram illustrates this proposed dual mechanism:

Caption: Proposed dual mechanism of action for 9H-fluoren-9-ylidene(fluoro)acetic acid derivatives.

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of in vitro and in cellulo experiments are recommended.

Cellular Uptake and Localization

-

Protocol:

-

Synthesize a fluorescently tagged version of the 9H-fluoren-9-ylidene(fluoro)acetic acid derivative.

-

Treat cultured cells (e.g., a cancer cell line like A549) with the fluorescent derivative.

-

At various time points, fix the cells and perform confocal microscopy to determine the subcellular localization of the compound. Co-staining with nuclear (e.g., DAPI) and mitochondrial (e.g., MitoTracker) dyes can reveal its distribution.

-

Assessment of Fluorene Moiety-Mediated Effects

-

DNA Intercalation Assay:

-

Perform a DNA unwinding assay using supercoiled plasmid DNA. Intercalating agents will cause the DNA to unwind.

-

Monitor changes in the fluorescence of a DNA-binding dye like ethidium bromide in the presence of the derivative.

-

-

Topoisomerase Inhibition Assay:

-

Utilize commercially available topoisomerase I or II drug screening kits.

-

Incubate the enzyme with supercoiled DNA and varying concentrations of the derivative.

-

Analyze the resulting DNA topoisomers by agarose gel electrophoresis.

-

-

Tubulin Polymerization Assay:

-

Use a cell-free tubulin polymerization assay kit.

-

Monitor the change in absorbance or fluorescence in the presence of the derivative to quantify its effect on tubulin assembly.

-

-

Cell Cycle Analysis:

-

Treat cells with the derivative for various time points.

-

Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry.

-

Evaluation of Fluoroacetate-Mediated Metabolic Inhibition

-

Krebs Cycle Metabolite Profiling:

-

Treat cells with the derivative.

-

Extract intracellular metabolites and analyze the levels of Krebs cycle intermediates (e.g., citrate, isocitrate, α-ketoglutarate) using liquid chromatography-mass spectrometry (LC-MS). An accumulation of citrate would be indicative of aconitase inhibition.

-

-

Cellular Respiration and ATP Production:

-

Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiration.

-

Quantify intracellular ATP levels using a luciferase-based ATP assay kit.

-

The following diagram outlines a potential experimental workflow:

Caption: A streamlined experimental workflow for investigating the mechanism of action.

Quantitative Data Summary

While specific quantitative data for 9H-fluoren-9-ylidene(fluoro)acetic acid derivatives are not yet available in the public domain, the following table provides a template for summarizing key parameters that should be determined during experimental validation.

| Parameter | Assay | Expected Outcome for Active Compound |

| IC₅₀ | Cell Viability Assay (e.g., MTT) | Low micromolar to nanomolar range |

| EC₅₀ | Apoptosis Assay (e.g., Caspase-3/7) | Dose-dependent increase in apoptosis |

| ΔΨm | Mitochondrial Membrane Potential Assay | Dose-dependent depolarization |

| Citrate/Isocitrate Ratio | LC-MS Metabolomics | Significant increase |

| OCR | Seahorse XF Analysis | Significant decrease |

| ATP Levels | Luciferase-based ATP Assay | Significant decrease |

Conclusion and Future Directions

The 9H-fluoren-9-ylidene(fluoro)acetic acid derivatives hold considerable promise as a new class of therapeutic agents. The proposed dual mechanism of action, combining the targeted effects of the fluorene scaffold with the potent metabolic inhibition of fluoroacetate, provides a strong rationale for their further development. The experimental protocols outlined in this guide offer a clear path forward for validating this hypothesis and elucidating the precise molecular interactions of these compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, as well as in vivo studies to evaluate their efficacy and safety in preclinical models.

References

- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023, September 7). Google Cloud.

- The Medicinal Promise of Fluorenone: Exploring Anticancer and Antimicrobial Applications. (2026, March 31). NINGBO INNO PHARMCHEM CO.,LTD.

- An In-depth Technical Guide on Exploratory Studies of Fluorene Derivatives in Medicinal Chemistry. (2025, December). Benchchem.

- Clarke, D. D. (1991). Fluoroacetate and fluorocitrate: mechanism of action. Fordham Research Commons.

- Unlock Innovation: Using Fluorene Derivatives in Organic Synthesis. (2026, March 14). NINGBO INNO PHARMCHEM CO.,LTD.

- A Perspective on Synthesis and Applications of Fluorenones. (2020, November 25). ResearchGate.

- New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. PMC.

- Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. (2010, February 1). PubMed.

- Fluoroacetic acid | CH2FCOOH | CID 5237. PubChem.

- Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (2025, April 21). Open Exploration Publishing.

- Fluoroacetic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- The Synthesis of 9-Substituted Fluorene Derivatives: A Comprehensive Technical Guide. Benchchem.

- Mechanistic insights into the dehalogenation reaction of fluoroacetate/fluoroacetic acid. (2015, May 15). The Journal of Chemical Physics | AIP Publishing.

- Fluoroacetic acid. Wikipedia.

- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024, August 19). MDPI.

- Preparation of various Schiff's bases of 9-fluorenone and its biological application. JOCPR.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. "Fluoroacetate and fluorocitrate: mechanism of action / Donald D. Clark" by Donald Dudley Clarke PhD [research.library.fordham.edu]

- 5. Fluoroacetic acid - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

Thermodynamic stability of 9H-fluoren-9-ylidene(fluoro)acetic acid

An In-depth Technical Guide to the Thermodynamic Stability of 9H-fluoren-9-ylidene(fluoro)acetic acid

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 9H-fluoren-9-ylidene(fluoro)acetic acid, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of extensive literature on this specific compound, this document outlines a combined experimental and computational approach to thoroughly characterize its stability profile. We present a plausible synthetic route, detailed protocols for experimental thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and a robust computational workflow based on Density Functional Theory (T) to predict key thermodynamic parameters. Furthermore, potential thermal degradation pathways are proposed based on the analysis of related chemical structures. This guide is designed to be a practical resource for the synthesis and characterization of novel fluorene derivatives in a drug development context.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation, and overall safety and efficacy. A thorough understanding of a molecule's response to thermal stress is paramount during all stages of drug development, from initial synthesis to final dosage form manufacturing. The subject of this guide, 9H-fluoren-9-ylidene(fluoro)acetic acid, is a structurally unique molecule that combines the rigid, aromatic fluorene scaffold with a reactive fluoroacetic acid moiety. Fluorene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of a fluorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, the presence of both the exocyclic double bond and the α-fluoroacid group may introduce potential thermal liabilities.

This guide provides a roadmap for the comprehensive evaluation of the thermodynamic stability of 9H-fluoren-9-ylidene(fluoro)acetic acid, leveraging both empirical and theoretical methodologies.

Proposed Synthesis of 9H-fluoren-9-ylidene(fluoro)acetic acid

A plausible and efficient method for the synthesis of 9H-fluoren-9-ylidene(fluoro)acetic acid is the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This olefination reaction is well-suited for the formation of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acid. The HWE reaction offers several advantages, including high stereoselectivity (typically yielding the E-isomer) and the use of readily available starting materials.[4]

The proposed two-step synthesis begins with the Michaelis-Arbuzov reaction to generate a phosphonate ester, followed by the HWE reaction with 9-fluorenone and subsequent hydrolysis.

Step 1: Synthesis of Diethyl (fluoro(phosphono))acetate

The key reagent for the HWE reaction is a phosphonate-stabilized carbanion. Diethyl (fluoro(phosphono))acetate can be synthesized via the Michaelis-Arbuzov reaction between ethyl fluoroacetate and triethyl phosphite.

Step 2: Horner-Wadsworth-Emmons Reaction and Hydrolysis

The synthesized phosphonate ester is then deprotonated with a strong base, such as sodium hydride, to form the corresponding ylide. This nucleophilic ylide reacts with 9-fluorenone to form the ethyl ester of 9H-fluoren-9-ylidene(fluoro)acetic acid. Subsequent hydrolysis of the ester under basic or acidic conditions yields the final product, 9H-fluoren-9-ylidene(fluoro)acetic acid.

Caption: Experimental workflow for thermal analysis.

Table 1: Summary of Expected Experimental Data

| Parameter | Technique | Description |

| Melting Temperature (Tm) | DSC | The temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔHfus) | DSC | The amount of energy required to melt the solid. |

| Onset Decomposition Temperature (Tonset) | TGA | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA (DTG) | The temperature at which the rate of mass loss is highest. |

Computational Assessment of Thermodynamic Stability

Density Functional Theory (DFT) calculations provide a powerful tool for investigating the intrinsic thermodynamic stability of molecules. [5]By calculating properties such as the enthalpy of formation and bond dissociation energies, we can gain insights into the molecule's stability and potential degradation pathways.

Computational Protocol:

-

Model Building: Construct the 3D structure of 9H-fluoren-9-ylidene(fluoro)acetic acid.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set, such as B3LYP/6-31G(d,p). [6][7][8][9]This level of theory has been shown to provide a good balance between accuracy and computational cost for many organic molecules.

-

Frequency Analysis: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Enthalpy of Formation (ΔHf) Calculation: The gas-phase enthalpy of formation can be calculated using an isodesmic reaction approach. [10][11]This method involves a hypothetical reaction where the number and types of bonds are conserved, which helps to cancel out systematic errors in the DFT calculations. [12][13]5. Bond Dissociation Energy (BDE) Calculation: Calculate the BDE for susceptible bonds in the molecule, such as the C-F, C-C, and C-H bonds, to identify the weakest bond and predict the initial step of thermal decomposition. [14][15]The BDE is calculated as the enthalpy difference between the molecule and its corresponding radicals. [16]

Caption: Computational workflow for thermodynamic analysis.

Table 2: Summary of Key Computational Parameters

| Parameter | Description |

| Optimized Geometry | The lowest energy conformation of the molecule. |

| Enthalpy of Formation (ΔHf) | The change in enthalpy during the formation of the compound from its constituent elements. |

| Bond Dissociation Energies (BDEs) | The energy required to homolytically cleave a specific bond. |

Potential Thermal Degradation Pathways

The thermal decomposition of 9H-fluoren-9-ylidene(fluoro)acetic acid is likely to be initiated by the cleavage of the weakest chemical bond. Based on literature for similar compounds, several degradation pathways can be postulated. The thermal decomposition of perfluorinated carboxylic acids often proceeds via HF elimination or decarboxylation. [17][18][19][20][21]The fluorene moiety itself can also undergo degradation at higher temperatures.

Proposed Initial Degradation Steps:

-

Decarboxylation: The carboxylic acid group may be lost as CO2, leading to the formation of a vinyl fluoride derivative of fluorene.

-

C-F Bond Cleavage: Homolytic cleavage of the C-F bond would generate a highly reactive radical species.

-

C-C Bond Cleavage: The single bond connecting the acetic acid moiety to the fluorene ring could also be a point of initial cleavage.

The BDE calculations from the DFT analysis will be instrumental in determining the most likely initial step in the thermal degradation process.

Caption: Postulated initial thermal degradation pathways.

Conclusion

This technical guide has outlined a comprehensive, multi-faceted approach to characterizing the thermodynamic stability of 9H-fluoren-9-ylidene(fluoro)acetic acid. By integrating a proposed synthetic route with detailed experimental and computational protocols, researchers can systematically evaluate the thermal properties of this and other novel fluorene derivatives. The insights gained from these studies are essential for making informed decisions in the drug development process, ensuring the selection of stable and robust drug candidates. The synergy between empirical thermal analysis and theoretical DFT calculations provides a powerful paradigm for modern materials characterization in the pharmaceutical industry.

References

-

Simons, J. W., & Taylor, W. D. (1970). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 22(1), 123-134. Available from: [Link]

-

Experimental and Computational Studies of Fluorene Derivatives Containing Two Identical Quinoline and Pyridine Moieties. (n.d.). ResearchGate. Available from: [Link]

-

Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. (2022). Royal Society Open Science, 9(6), 220177. Available from: [Link]

-

Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). Environmental Science & Technology, 57(15), 6069–6078. Available from: [Link]

-

Magnetic, optical and thermodynamic properties of organic polymorphs from periodic DFT-D calculations. (2020). Materials Chemistry Consortium. Available from: [Link]

-

Calibrating DFT Formation Enthalpy Calculations by Multifidelity Machine Learning. (n.d.). PubMed Central. Available from: [Link]

-

Bond Dissociation Energy with Gaussian16. (2025). Dr. Joaquin Barroso's Blog. Available from: [Link]

-

DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (n.d.). PubMed Central. Available from: [Link]

-

Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies into Enthalpies of Formation. (1996). The Journal of Physical Chemistry, 100(40), 16147–16150. Available from: [Link]

-

Benchmark Density Functional Theory Approach for the Calculation of Bond Dissociation Energies of the M–O2 Bond: A Key Step in Water Splitting Reactions. (2022). ACS Omega, 7(24), 21019–21029. Available from: [Link]

-

Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (2022). The Journal of Physical Chemistry A, 126(46), 8632–8645. Available from: [Link]

-

Machine Learning to Predict Homolytic Dissociation Energies of C−H Bonds: Calibration of DFT‐based Models with Experimental Data. (n.d.). PubMed Central. Available from: [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024). MDPI. Available from: [Link]

-

Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. (n.d.). ResearchGate. Available from: [Link]

-

How do I calculate enthalpy of formation (∆Hf) from DFT calculation?. (2015). ResearchGate. Available from: [Link]

-

"Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Con" by Susan J. Mole, Xuefeng Zhou et al. (1996). Digital Commons@ETSU. Available from: [Link]

-

DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Purdue University. Available from: [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). Environmental Science & Technology, 57(21), 7846–7856. Available from: [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (2023). XRF Scientific. Available from: [Link]

-

TGA Sample Preparation: A Complete Guide. (2025). Torontech. Available from: [Link]

-

(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. (n.d.). Arkivoc. Available from: [Link]

-

DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (2022). MDPI. Available from: [Link]

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Available from: [Link]

-

B3LYP/6-31G (d, p) optimized structures under study. (n.d.). ResearchGate. Available from: [Link]

-

A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate. Available from: [Link]

-

Electron Acceptors of the Fluorene Series. 9.1 Derivatives of 9-(1,2-Dithiol-3-ylidene). (n.d.). ACS Publications. Available from: [Link]

-

Biosorbent treatment of fluorene using activated carbon derived from the pyrolysis process of date pit wastes. (2024). PubMed Central. Available from: [Link]

-

Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue University. Available from: [Link]

-

Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity. (2024). Open Exploration Publishing. Available from: [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scirp.org. Available from: [Link]

-

Differential scanning calorimetry protocol: MOST. (2015). Appropedia. Available from: [Link]

-

DFT Calculation on the Thermodynamic Properties of Polychlorinated Dibenzo-p-dioxins: Intramolecular Cl−Cl Repulsion Effects and Their Thermochemical Implications. (2003). The Journal of Physical Chemistry A, 107(15), 2721–2727. Available from: [Link]

-

Horner-Wadsworth-Emmons (HWE) Reaction. (2014). Chem-Station Int. Ed.. Available from: [Link]

-

Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. (n.d.). Analytical Chemistry. Available from: [Link]

-

What are the ways to ensure thermodynamic stability of a DFT modelled new structure?. (2020). ResearchGate. Available from: [Link]

-

An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. (n.d.). Organic & Biomolecular Chemistry. Available from: [Link]

-

(PDF) Biosorbent treatment of fluorene using activated carbon derived from the pyrolysis process of date pit wastes. (2024). ResearchGate. Available from: [Link]

-

Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E‑α,β-Unsaturated β‑Boryl Nitriles. (n.d.). PubMed Central. Available from: [Link]

-

B3LYP/6-31G(d)とは何なのか?. (2017). PC CHEM BASICS.COM. Available from: [Link]

-

Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. Available from: [Link]

-

dsc.pdf. (n.d.). Alan Cooper. Available from: [Link]

-

Fluorene. (n.d.). Wikipedia. Available from: [Link]

-

The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. (n.d.). Roskilde University. Available from: [Link]

-

A Beginners Guide Thermogravimetric Analysis (TGA). (n.d.). ResearchGate. Available from: [Link]

-

Fluorene-Based Multicomponent Reactions. (2021). University of Groningen. Available from: [Link]

-

Full geometry optimization at the B3LYP/6-31G(d) level of approximation. (n.d.). Supplementary data. Available from: [Link]

-

PHOTOLYSIS OF FLUORENE AND 9-FLUORENONE A TOXIC ENVIRONMENTAL CONTAMINANT: STUDIES IN THE EFFECT OF SOLVENT AND INTENSITY OF. (n.d.). Semantic Scholar. Available from: [Link]

Sources

- 1. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 2. researchgate.net [researchgate.net]

- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Magnetic, optical and thermodynamic properties of organic polymorphs from periodic DFT-D calculations - Materials Chemistry Consortium [mcc.hec.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. B3LYP/6-31G(d)とは何なのか? : PC CHEM BASICS.COM [pc-chem-basics.blog.jp]

- 9. rsc.org [rsc.org]

- 10. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. "Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Con" by Susan J. Mole, Xuefeng Zhou et al. [dc.etsu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. joaquinbarroso.com [joaquinbarroso.com]

- 17. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. par.nsf.gov [par.nsf.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Crystallographic Analysis of 9H-fluoren-9-ylidene(fluoro)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the crystallographic and X-ray diffraction analysis of 9H-fluoren-9-ylidene(fluoro)acetic acid. As of the writing of this document, the crystal structure for this specific compound has not been publicly reported, presenting a unique opportunity for novel structural elucidation. This guide is therefore prospective, outlining the critical experimental and computational steps necessary to achieve this goal. We will proceed from the foundational aspects of material synthesis and crystallization to the intricacies of X-ray diffraction, data processing, and structure refinement, grounded in established methodologies for small molecule crystallography.

Introduction: The Significance of Structural Elucidation

9H-fluoren-9-ylidene(fluoro)acetic acid (C₁₅H₉FO₂) is a halogenated derivative of the well-known fluorene scaffold. The fluorene moiety is a privileged structure in medicinal chemistry and materials science, and the introduction of a fluoro-acetic acid group at the 9-ylidene position is anticipated to significantly influence its electronic properties, crystal packing, and intermolecular interactions. Understanding the precise three-dimensional arrangement of this molecule is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents or functional materials.

Single-crystal X-ray diffraction remains the gold standard for determining the absolute structure of small molecules. The insights gained from this technique, such as bond lengths, bond angles, torsion angles, and intermolecular interactions, are invaluable for structure-activity relationship (SAR) studies and for understanding the physicochemical properties of a compound.

Experimental Workflow: From Powder to Solved Structure

The successful crystallographic analysis of 9H-fluoren-9-ylidene(fluoro)acetic acid hinges on a meticulous and logical experimental workflow. This section details the critical steps, from obtaining the starting material to the final refined crystal structure.

Synthesis and Purification of 9H-fluoren-9-ylidene(fluoro)acetic Acid

The first and most critical step is the synthesis of high-purity 9H-fluoren-9-ylidene(fluoro)acetic acid. A plausible synthetic route would involve a Knoevenagel condensation between 9-fluorenone and a suitable fluoroacetic acid derivative.

Proposed Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-fluorenone (1 equivalent) and ethyl fluoroacetate (1.2 equivalents) in a suitable solvent such as toluene or ethanol.

-

Base Catalysis: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to initiate the condensation reaction.

-

Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture should be cooled, and the crude product isolated. Purification via column chromatography on silica gel is recommended to obtain the ethyl ester intermediate.

-

Hydrolysis: The purified ethyl ester is then subjected to hydrolysis using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.

-

Final Purification: Acidification of the reaction mixture will precipitate the desired 9H-fluoren-9-ylidene(fluoro)acetic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is crucial to obtain material of sufficient purity for crystallization trials.

Purity Assessment: The purity of the final compound should be rigorously assessed by ¹H NMR, ¹³C NMR, mass spectrometry, and high-performance liquid chromatography (HPLC). A purity of >98% is highly desirable for successful crystallization.

Crystallization Strategy

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic screening of various crystallization conditions is recommended.

Table 1: Recommended Crystallization Screening Techniques

| Technique | Description | Solvent Systems to Screen |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. | Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene |

| Vapor Diffusion (Hanging Drop) | A drop of the concentrated compound solution is suspended over a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop induces crystallization. | Drop: Concentrated solution in a good solvent (e.g., acetone). Reservoir: A poor solvent in which the compound is less soluble (e.g., hexanes, water). |

| Vapor Diffusion (Sitting Drop) | Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the sealed well. | Drop: Concentrated solution in a good solvent (e.g., ethyl acetate). Reservoir: A poor solvent (e.g., heptane). |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. | Solvents with a significant temperature-dependent solubility for the compound (e.g., isopropanol, acetonitrile). |

Experimental Workflow for Crystallization Screening:

Caption: Crystallization screening workflow for 9H-fluoren-9-ylidene(fluoro)acetic acid.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is required.

Data Collection Protocol:

-

Crystal Mounting: A single crystal with well-defined faces and dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a suitable holder (e.g., a cryoloop or a glass fiber).

-

Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Unit Cell Determination: A series of initial diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans). The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

Structure Solution and Refinement

The integrated diffraction data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Caption: Workflow for crystal structure solution and refinement.

Key Steps:

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

-

Structure Solution: The initial positions of the non-hydrogen atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates, and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. Difference Fourier maps are used to locate missing atoms and to identify regions of disorder.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Anisotropic Refinement: The thermal motion of non-hydrogen atoms is modeled anisotropically.

-

Validation: The final structural model is validated using tools like CheckCIF to ensure its geometric and crystallographic quality.

Presentation and Interpretation of Crystallographic Data

The final results of the crystallographic analysis should be presented in a clear and standardized format.

Table 2: Hypothetical Crystallographic Data for 9H-fluoren-9-ylidene(fluoro)acetic acid

| Parameter | Value |

| Chemical Formula | C₁₅H₉FO₂ |

| Formula Weight | 240.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| α (°) | 90 |

| β (°) | [Hypothetical Value] |

| γ (°) | 90 |

| V (ų) | [Hypothetical Value] |

| Z | 4 |

| ρcalc (g/cm³) | [Hypothetical Value] |

| μ (mm⁻¹) | [Hypothetical Value] |

| F(000) | [Hypothetical Value] |

| Reflections collected | [Hypothetical Value] |

| Independent reflections | [Hypothetical Value] |

| R(int) | [Hypothetical Value] |

| R₁ [I > 2σ(I)] | [Hypothetical Value] |

| wR₂ (all data) | [Hypothetical Value] |

| Goodness-of-fit on F² | [Hypothetical Value] |

Structural Interpretation:

The refined structure should be analyzed to understand the key structural features, including:

-

Molecular Conformation: The planarity of the fluorene system and the torsion angles associated with the fluoroacetic acid group.

-

Intermolecular Interactions: The presence of hydrogen bonds (e.g., involving the carboxylic acid), halogen bonds (involving the fluorine atom), and π-π stacking interactions between the fluorene rings. These interactions will govern the crystal packing and ultimately influence the material's bulk properties.

-

Comparison with Related Structures: The determined structure should be compared with known crystal structures of other fluorene derivatives to identify any unique structural motifs.

Conclusion

This guide provides a comprehensive roadmap for the crystallographic analysis of 9H-fluoren-9-ylidene(fluoro)acetic acid. By following a systematic approach encompassing synthesis, crystallization, data collection, and structure refinement, researchers can successfully elucidate the three-dimensional structure of this novel compound. The resulting structural information will be invaluable for advancing our understanding of its chemical and physical properties and for its potential applications in drug discovery and materials science.

References

As this is a prospective guide for a compound with no currently published crystal structure, the references below provide foundational knowledge and protocols relevant to the described techniques.

-

Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]

-

Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Cherkinsky, M., & Zhuravlev, Y. N. (2013). The Knoevenagel Condensation: A Review. Organic Preparations and Procedures International, 45(2), 87-133. [Link]

Engineering the Optoelectronic Frontier: The Impact of Fluorine Substitution on Fluoren-9-ylidene Compounds

Executive Summary

Fluoren-9-ylidene compounds represent a highly tunable class of electron-accepting moieties critical to the advancement of organic electronics, photovoltaics, and targeted drug development. By introducing fluorine—the most electronegative element—into the fluorene core or its conjugated substituents, researchers can precisely engineer frontier molecular orbitals (FMOs), enhance molecular coplanarity, and improve thermodynamic stability. This technical whitepaper explores the mechanistic causality behind fluorine substitution, provides self-validating experimental protocols for synthesis and characterization, and synthesizes the latest empirical data driving innovation in the field.

Mechanistic Impact of Fluorine Substitution

The integration of fluorine into fluoren-9-ylidene architectures (such as 2-(9H-fluoren-9-ylidene)malononitrile) is not merely a structural variation; it is a fundamental electronic reprogramming of the molecule.

Frontier Molecular Orbital (FMO) Modulation

Fluorine exerts a powerful inductive electron-withdrawing effect ( -I effect) while simultaneously offering a weak resonance-donating effect ( +M effect) due to its lone pairs. In highly conjugated systems like fluoren-9-ylidenes, the inductive effect dominates. This systematically lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Lowering the HOMO increases the oxidation potential, thereby enhancing the ambient stability of the material against oxidative degradation—a critical parameter for OLEDs and organic photovoltaics[1].

Coplanarity and Supramolecular Organization

Beyond isolated electronic effects, fluorine substitution dictates solid-state morphology. The fluorine atom frequently participates in non-covalent intramolecular interactions, such as F⋯H or F⋯S bonds. These interactions lock the polymer or small-molecule backbone into a highly coplanar conformation[2]. In optoelectronic devices, this enforced planarity reduces reorganization energy during charge transfer and promotes tight π−π stacking, which drastically improves charge carrier mobility. In drug development, this rigid planarity makes fluorinated fluoren-9-ylidenes excellent candidates for DNA intercalation and targeted antimicrobial action.

Dipole Moment and Reactivity

Fluorination redistributes electron density, significantly increasing the molecular dipole moment. Density Functional Theory (DFT) studies demonstrate that substituting fluorine at the 2nd or 9th positions of the fluorene core increases the dipole moment and reduces the HOMO-LUMO gap, promoting easier electronic transitions and red-shifting the absorption spectra[3].

Quantitative Data: Electronic & Thermodynamic Properties

The table below consolidates empirical and computational data demonstrating the profound effects of fluorine substitution on fluorene and its derivatives.

| Compound / Polymer | Total Energy (kcal/mol) | Dipole Moment (D) | UV-Vis λmax (nm) | HOMO (eV) | LUMO (eV) |

| Fluorene (Parent) | -295.56 | 0.78 | 320 | N/A | N/A |

| 2-Fluorofluorene | -296.87 | 1.16 | 305 | N/A | N/A |

| 9-Fluorofluorene | -297.45 | 1.25 | 295 | N/A | N/A |

| PFDo-DBT (Non-fluorinated) | N/A | N/A | 578 | -5.44 | -3.49 |

| PFDo-DffBT (Fluorinated) | N/A | N/A | Blue-shifted | -5.51 | -3.48 |

Data synthesized from foundational DFT studies[3] and electrochemical analyses of benzothiadiazole-fluorene alternate copolymers[1]. Note the thermodynamic stabilization (lower total energy) and the deepening of the HOMO level upon fluorination.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and characterization of fluorinated fluoren-9-ylidene derivatives must follow a self-validating loop. Computational predictions (DFT) must be empirically verified via cyclic voltammetry (CV) and UV-Vis spectroscopy.

Protocol 1: Synthesis of Fluorinated Fluoren-9-ylidene Malononitrile

This protocol utilizes a Knoevenagel condensation to selectively form the ylidene double bond[4].

-

Reagent Preparation: Dissolve the fluorinated fluorenone precursor (e.g., 2,7-difluorofluoren-9-one) and a slight molar excess of malononitrile in absolute ethanol.

-

Causality: Ethanol serves as a polar protic solvent that stabilizes the transition state of the aldol-type addition while allowing the highly conjugated, rigid product to precipitate, driving the equilibrium forward.

-

-

Catalysis: Add a catalytic amount of piperidine (0.1 equivalents).

-

Causality: Piperidine acts as a mild secondary amine base to deprotonate the active methylene of malononitrile. A mild base is crucial to prevent the nucleophilic aromatic substitution ( SNAr ) of the fluorine atoms on the fluorene core, which could occur under harsh basic conditions.

-

-

Reaction Execution: Reflux the mixture at 80°C for 2–4 hours.

-

Causality: The electron-withdrawing fluorine atoms increase the electrophilicity of the C9 carbonyl carbon, actually accelerating the nucleophilic attack compared to non-fluorinated analogs.

-

-

Isolation: Cool the reaction to room temperature, filter the resulting precipitate, and wash with cold ethanol.

-

Causality: The rigid, highly planar structure of the fluorinated fluoren-9-ylidene malononitrile significantly reduces its solubility in cold solvents, allowing for facile isolation via vacuum filtration in high purity.

-

Protocol 2: Self-Validating Optoelectronic Characterization

-

Electrochemical Bandgap ( Egelec ): Perform Cyclic Voltammetry (CV) using a standardized three-electrode setup (Ag/Ag+ reference). Calculate the HOMO and LUMO levels from the onset oxidation and reduction potentials.

-

Optical Bandgap ( Egopt ): Record the UV-Vis absorption spectrum in a dilute chloroform solution. Determine the optical bandgap from the absorption onset edge ( λedge ).

-

System Validation: Compare Egelec and Egopt . The electrochemical bandgap should be slightly larger than the optical bandgap. This difference represents the exciton binding energy. If this empirical difference aligns with Time-Dependent DFT (TD-DFT) predicted exciton binding energies, the electronic profile of the synthesized molecule is successfully self-validated.

Workflow Visualization

The following diagram illustrates the logical progression from precursor synthesis through the self-validating characterization loop.

Synthesis and self-validating optoelectronic characterization workflow for fluoren-9-ylidenes.

Implications in Drug Development

While predominantly utilized in optoelectronics, the electronic properties of fluorinated fluoren-9-ylidenes have profound implications for pharmacology. Fluorine substitution is a premier pharmacokinetic optimization strategy. It increases the lipophilicity ( logP ) of the fluorene core, enhancing cellular membrane permeability. Furthermore, the strong C-F bond blocks metabolic oxidation sites, preventing rapid degradation by Cytochrome P450 enzymes. Because the fluoren-9-ylidene core is highly planar and electron-deficient, these compounds act as excellent DNA intercalators, making them highly viable scaffolds for the development of novel antimicrobial and antineoplastic agents.

References

-

Alrubaie, I. (2025). In Silico Design of Fluorinated Fluorene Derivatives: A DFT Study on Structure–Property Relationships for OLED Applications. Cognizance Journal of Multidisciplinary Studies.[Link]

-

Cartwright, L., et al. (2015). Impact of fluorine substitution upon the photovoltaic properties of benzothiadiazole-fluorene alternate copolymers. RSC Advances.[Link]

-

Homnick, P. J., & Lahti, P. M. (2014). Engineering Frontier Energy Levels in Donor–Acceptor Fluoren-9-ylidene Malononitriles versus Fluorenones. The Journal of Physical Chemistry A.[Link]

-

Kawashima, K., et al. (2016). Implication of Fluorine Atom on Electronic Properties, Ordering Structures, and Photovoltaic Performance in Naphthobisthiadiazole-Based Semiconducting Polymers. Journal of the American Chemical Society.[Link]

Sources

Toxicity Profile and Safety Assessment of 9H-fluoren-9-ylidene(fluoro)acetic acid

An In-depth Technical Guide

Disclaimer: This document is intended for informational purposes for a scientific audience. The toxicological properties of 9H-fluoren-9-ylidene(fluoro)acetic acid have not been fully investigated. The information presented herein is a predictive assessment based on the analysis of its structural components and data from analogous compounds. All handling of this substance should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Executive Summary

Direct empirical data on the toxicity of 9H-fluoren-9-ylidene(fluoro)acetic acid is not available in the public domain. This guide, therefore, presents a comprehensive toxicological assessment derived from a structure-activity relationship (SAR) analysis. The molecule is deconstructed into its primary structural motifs: the 9H-fluorene core and the highly toxic fluoroacetic acid moiety. The fluorene core is associated with moderate hazards, including skin, eye, and respiratory irritation, as well as significant aquatic toxicity. The fluoroacetic acid component, however, is a precursor to a potent metabolic poison. Through a process known as "lethal synthesis," fluoroacetate is converted into fluorocitrate, which irreversibly inhibits aconitase, a critical enzyme in the citric acid cycle, leading to cellular energy deprivation and severe systemic toxicity.[1][2] Consequently, 9H-fluoren-9-ylidene(fluoro)acetic acid is predicted to be a highly toxic compound. This guide outlines the mechanistic basis for this prediction and proposes a rigorous, multi-tiered experimental strategy to definitively characterize its safety profile.

Introduction and Chemical Identity

9H-fluoren-9-ylidene(fluoro)acetic acid (CAS No. 400653-14-7) is a derivative of fluorene, a polycyclic aromatic hydrocarbon.[3] Its structure is characterized by a fluorene backbone with a fluoroacetic acid group attached via an exocyclic double bond. While specific applications are not widely documented, its structural complexity suggests potential use as an intermediate in organic synthesis or as a scaffold in medicinal chemistry. The absence of toxicological data necessitates a precautionary approach, grounded in a scientific evaluation of its constituent parts.

Table 1: Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | 9H-fluoren-9-ylidene(fluoro)acetic acid | - |

| CAS Number | 400653-14-7 | [3] |

| Molecular Formula | C₁₅H₉FO₂ | [3] |

| Molecular Weight | 240.23 g/mol | [3] |

| Appearance | Not available (Predicted: Solid) | - |

Hazard Identification through Structural Analog Analysis

To construct a predictive toxicity profile, we analyze the known hazards of two key structural components: the fluorene core and the fluoroacetic acid functional group.

The 9H-Fluorene Moiety: A Profile of Irritation and Ecotoxicity

The fluorene scaffold and its simple derivatives are well-characterized. Data from various Safety Data Sheets (SDS) indicate a consistent profile of moderate, localized hazards and significant environmental toxicity.

-

Irritation: Fluorene-based compounds are frequently classified as causing skin and eye irritation.[4][5] Inhalation of dusts may also lead to respiratory tract irritation.[4][5]

-

Carcinogenicity & Mutagenicity: Most fluorene derivatives are not classified as carcinogens by major regulatory bodies like IARC, NTP, or OSHA.[6] Data on mutagenicity for many derivatives is unavailable or has shown negative results in specific assays, such as the reverse mutation assay for Fluoren-9-one.

-

Aquatic Toxicity: A significant concern for fluorene-based compounds is their environmental impact. Fluorene itself is classified as very toxic to aquatic life with long-lasting effects.[7] This is a critical consideration for disposal and handling procedures to prevent environmental release.

Table 2: Summary of GHS Hazard Classifications for Fluorene Analogs

| Hazard Statement | Fluorene-9-acetic acid[4][5] | Fluoren-9-one | Fluorene[7] |

| H315: Causes skin irritation | ✓ | ||

| H319: Causes serious eye irritation | ✓ | ✓ | |

| H335: May cause respiratory irritation | ✓ | ||

| H410/H411: Very toxic/Toxic to aquatic life with long lasting effects | ✓ | ✓ |

The Fluoroacetic Acid Moiety: The Specter of "Lethal Synthesis"

The presence of the fluoroacetic acid group is the single most critical determinant of this molecule's predicted toxicity. Fluoroacetate (FA) and compounds that metabolize to it are acutely toxic to mammals.[1][2]

Mechanism of Action: The toxicity is not caused by fluoroacetate itself but by its metabolic product, fluorocitrate, in a process termed "lethal synthesis".[1]

-

Activation: Fluoroacetate is converted to fluoroacetyl-CoA within the cell.

-

Lethal Condensation: The enzyme citrate synthase mistakes fluoroacetyl-CoA for its natural substrate, acetyl-CoA, and condenses it with oxaloacetate.

-

Formation of Fluorocitrate: This reaction produces fluorocitrate.

-

Enzyme Inhibition: Fluorocitrate is a potent and irreversible inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) or Krebs cycle.[1]

-

Cellular Impact: The blockade of the TCA cycle halts cellular respiration and energy production, leading to citrate accumulation and rapid cell death. This primarily affects high-energy-demand organs, resulting in cardiovascular collapse and central nervous system depression.[1]

The clinical signs of fluoroacetate poisoning in humans and animals include a characteristic latent period of 30 minutes to several hours, followed by severe neurological and cardiac symptoms, often leading to death.[1]

Caption: Fig. 1: The 'Lethal Synthesis' pathway of fluoroacetate.

Proposed Strategy for Toxicological Evaluation

Given the high potential for toxicity, a structured, tiered approach to empirical testing is mandatory to establish a definitive safety profile. This strategy should progress from in vitro assessments to highly controlled in vivo studies.

Tier 1: In Vitro Assessment

The initial phase focuses on cell-based assays to gather preliminary data on cytotoxicity and genetic toxicity without the use of animal models.

Protocol: Basic Cytotoxicity Assay (e.g., MTT or LDH Assay)

-

Cell Culture: Plate relevant cell lines (e.g., HepG2 for liver metabolism, Caco-2 for intestinal absorption) in 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 9H-fluoren-9-ylidene(fluoro)acetic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 0.1 µM to 100 µM).

-

Treatment: Expose the cells to the compound dilutions for a set period (e.g., 24, 48 hours). Include vehicle-only and untreated controls.

-

Assay:

-

For MTT: Add MTT reagent and incubate. Solubilize the formazan crystals and measure absorbance to determine cell viability.

-

For LDH: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.

-

-

Analysis: Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth/viability) to quantify cytotoxic potential.

Causality: This initial screen is vital. A low IC₅₀ value would be an early indicator of high intrinsic toxicity, justifying extreme caution and potentially halting further development depending on the intended application.

Tier 2: Definitive In Vivo and Pharmacokinetic Studies

If progression is warranted, in vivo studies are essential. These must be conducted in strict adherence to ethical guidelines (e.g., AAALAC) and regulatory protocols (e.g., OECD).

-

Pharmacokinetics (ADME): Understanding the absorption, distribution, metabolism, and excretion of the compound is paramount.[8] The key question is whether the fluoroacetic acid moiety is cleaved from the parent molecule in vivo. A study in a rodent model would involve administering a single dose and measuring the concentration of the parent compound and potential metabolites (especially fluoroacetate and fluorocitrate) in plasma, liver, and other tissues over time.[8]

-

Acute Toxicity (e.g., OECD 423): An acute toxic class method study would determine the lethal dose and identify the clinical signs of toxicity. This is critical for classification and labeling.

-

Genotoxicity: An in vivo micronucleus test in rodents would assess for chromosomal damage.

-

Repeat-Dose Toxicity: A 28-day repeat-dose study would identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Caption: Fig. 2: Proposed tiered workflow for toxicological evaluation.

Risk Management and Safety Precautions

Based on the predicted high toxicity, stringent safety measures are required.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4][6]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Contaminated clothing should be removed and laundered before reuse.[6]

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6]

-

-

Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[4][6]

-

Disposal: Waste must be treated as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

While definitive studies are absent, a rigorous analysis of the chemical structure of 9H-fluoren-9-ylidene(fluoro)acetic acid leads to a strong prediction of high acute toxicity. This hazard is primarily driven by the potential for the molecule to be metabolized to fluoroacetate, a known metabolic poison that disrupts the citric acid cycle via "lethal synthesis." The fluorene backbone contributes lesser hazards of irritation and significant ecotoxicity.

For any research or development professional, this compound must be treated with extreme caution. The experimental workflow proposed in this guide represents the minimum standard of investigation required to characterize its safety profile before any further application can be considered. The central, unanswered question remains its metabolic fate in vivo, which will be the ultimate determinant of its toxicological profile.

References

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 9H-Fluorene-9-Carboxylic Acid, 97%.

- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET.

- ChemicalBook. 9H-FLUOREN-9-YLIDENE(FLUORO)ACETIC ACID | 400653-14-7.

- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.

- Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).

- FUJIFILM Wako Chemicals. SAFETY DATA SHEET.

- ECETOC. (2002, March 12). Vinylidene Fluoride (CAS No. 75-38-7). JACC No. 49.

- Fisher Scientific. Fluorene-9-acetic acid - SAFETY DATA SHEET.

-

Goncharov, N. V., Jenkins, R. O., & Radilov, A. S. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. Available at: [Link]

-

Goncharov, N. V., Jenkins, R. O., & Radilov, A. S. (2006). Toxicology of fluoroacetate: A review, with possible directions for therapy research. ResearchGate. Available at: [Link]

-

Rattner, B. A., & Lazarus, R. S. (2018). Pharmacokinetics of Anticoagulant Rodenticides in Target and Non-target Organisms. University of Nebraska - Lincoln. Available at: [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. researchgate.net [researchgate.net]

- 3. 9H-FLUOREN-9-YLIDENE(FLUORO)ACETIC ACID | 400653-14-7 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 9H-Fluoren-9-ylidene(fluoro)acetic Acid Precursors

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of novel chemical entities derived from the 9H-fluoren-9-ylidene(fluoro)acetic acid scaffold. Recognizing the therapeutic potential of fluorene derivatives in areas such as anti-inflammatory and anti-tumor applications, this document is designed for researchers, medicinal chemists, and drug development professionals.[1][2] We will delve into the strategic design of prodrugs for the parent carboxylic acid, detailing the critical in vitro and in vivo assays necessary to characterize their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The causality behind experimental choices, step-by-step protocols for key assays, and the interpretation of resulting data are emphasized to ensure scientific integrity and accelerate the selection of viable clinical candidates.

Introduction: The Rationale for Precursor Strategies